1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride
Description
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride is a bicyclic sulfonyl chloride derivative characterized by a norbornane (bicyclo[2.2.1]heptane) framework. The sulfonyl chloride group (-SO₂Cl) at the ethane position renders it highly reactive, particularly in nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C9H15ClO2S |
|---|---|
Molecular Weight |
222.73 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO2S/c1-6(13(10,11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3 |
InChI Key |
RKRKRKOBYFYLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Bicyclo[2.2.1]heptane Scaffold Preparation
Diels-Alder Reaction-Based Approaches
The bicyclo[2.2.1]heptane framework is typically synthesized via Diels-Alder reactions between cyclopentadiene and acyclic olefins. Patent EP1254882A1 details a cost-effective two-step process using 2-butene and cyclopentadiene:
Step 1: Diels-Alder Cycloaddition
$$
\text{2-Butene} + \text{Cyclopentadiene} \xrightarrow{\text{Heat}} \text{5,6-Dimethylbicyclo[2.2.1]hept-2-ene} \quad
$$
Reaction conditions involve temperatures of 100–150°C under inert atmosphere, yielding the bicyclic intermediate with >85% efficiency.
Step 2: Isomerization
The intermediate undergoes catalytic isomerization using acidic zeolites or AlCl₃ at 50–80°C to produce 2-methylene-3-methylbicyclo[2.2.1]heptane, a precursor for further functionalization.
Sulfonyl Chloride Functionalization Strategies
Chlorosulfonation Reaction
The critical step involves introducing the sulfonyl chloride group to the bicyclo[2.2.1]heptane-ethyl moiety. Source and validate the following optimized protocol:
Reagents
- Chlorosulfonic acid (ClSO₃H): 3.0–5.0 molar equivalents
- Thionyl chloride (SOCl₂): 1.1–1.3 molar equivalents
- Dichloromethane (CH₂Cl₂): Solvent
Procedure
- Cool chlorosulfonic acid to 0–10°C under N₂ atmosphere.
- Gradually add bicyclo[2.2.1]heptane-ethyl derivative (1.0 equiv) followed by SOCl₂.
- Warm to 20–30°C and stir for 4–6 hours.
- Quench by pouring onto crushed ice (5:1 ice:reaction mass ratio).
- Extract with CH₂Cl₂, wash with 5% NaHCO₃, and dry over MgSO₄.
Yield
Alternative Sulfonylation Methods
Sulfur Trioxide Complexation
Reaction with SO₃·DMA complex in CH₂Cl₂ at −20°C followed by HCl treatment achieves comparable yields (70–73%) but requires stringent moisture control.
Direct Sulfonation-Chlorination
Sequential treatment with fuming H₂SO₄ and PCl₅ demonstrates moderate efficiency (60–65%) but generates corrosive byproducts.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Recent advancements employ tubular reactors for the chlorosulfonation step, enhancing heat dissipation and reducing reaction time to 1.5–2 hours. Key parameters:
| Parameter | Laboratory Batch | Continuous Flow |
|---|---|---|
| Temperature | 20–30°C | 25–35°C |
| Residence Time | 4–6 hours | 90–120 minutes |
| Space-Time Yield | 0.8 kg/L·day | 2.4 kg/L·day |
| Purity | 95–97% | 97–99% |
Purification and Characterization
Distillation Techniques
Analytical Data
Spectroscopic Characterization
| Technique | Key Features |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, 10H, bicyclic H), 3.1 (q, 2H, CH₂SO₂) |
| IR (KBr) | 1365 cm⁻¹ (S=O), 1170 cm⁻¹ (S-O-Cl) |
| MS (EI) | m/z 222.7 [M]⁺, 187.2 [M-Cl]⁺ |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Batch Chlorosulfonation | 72–78 | 95–97 | Moderate | 1.0 |
| Continuous Flow | 75–80 | 97–99 | High | 0.8 |
| SO₃ Complexation | 70–73 | 96–98 | Low | 1.2 |
Challenges and Optimization Opportunities
Byproduct Formation
Catalytic Improvements
Pilot studies show ZnCl₂ (0.5 mol%) enhances reaction rate by 40% without affecting selectivity.
Chemical Reactions Analysis
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: It can also undergo addition reactions with various reagents, leading to the formation of new compounds with different functional groups.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and potassium carbonate (K2CO3), as well as nucleophiles like ammonia (NH3) and primary amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride:
[(1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl Chloride
- Methanesulfonyl chloride (-CH₂SO₂Cl) is directly attached to the bicyclic system, whereas the target compound has an ethane spacer. The (1R) stereochemistry may influence enantioselective reactivity in synthetic pathways .
Bornyl Chloride (2-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptane)
- Key Differences :
1-(Bicyclo[2.2.1]heptan-2-yl)ethanamine Hydrochloride
- Key Differences :
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide
- Key Differences: Contains a trifluoromethanesulfonamide (-CF₃SO₂NH-) group, which is more electron-withdrawing than sulfonyl chloride, enhancing stability under acidic conditions.
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine Hydrochloride
- Key Differences: Bicyclo[4.1.0]heptane (norbornene derivative) has a different ring strain and geometry compared to bicyclo[2.2.1]heptane, altering steric and electronic properties .
Data Table: Structural and Physicochemical Comparison
Biological Activity
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention due to its potential biological activities. This compound is characterized by its bicyclic structure which contributes to its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data.
Chemical Formula: CHClOS
Molecular Weight: 208.72 g/mol
CAS Number: 109583-34-8
IUPAC Name: this compound
The sulfonyl chloride group (-SOCl) is known for its high reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through the following mechanisms:
- Inhibition of Enzymatic Activity: The sulfonyl chloride can act as an electrophile, forming covalent bonds with nucleophilic residues in enzymes, thereby inhibiting their activity.
- Modulation of Protein Function: By modifying specific amino acids in proteins, this compound can alter protein function and signaling pathways.
Study 1: Inhibition of Cathepsin C
A recent study demonstrated that bicyclic compounds similar to this compound showed significant inhibitory effects on cathepsin C, an enzyme involved in protein degradation and immune response regulation. The study reported a high selectivity for cathepsin C over other cathepsins, suggesting potential therapeutic applications in diseases characterized by aberrant proteolytic activity .
Study 2: Anticancer Activity
Another investigation explored the anticancer properties of sulfonyl chlorides, including derivatives of bicyclic compounds. The results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | Cathepsin C | 0.5 | High |
| Bicyclo[3.3.0]octan-3-sulfonyl chloride | Cathepsin L | 4.0 | Moderate |
| Bicyclo[2.2.1]heptan-7-sulfonamide | Cathepsin B | 3.5 | Low |
This table summarizes the inhibitory concentrations (IC50) and selectivity profiles for various related compounds against different cathepsins.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfonation of the bicycloheptane precursor using chlorosulfonic acid or thionyl chloride under anhydrous conditions. A common approach involves reacting the bicycloheptane derivative with thionyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine is often used as a base to neutralize HCl byproducts, improving yield (up to 75–79% reported in similar syntheses) .
- Optimization : Control of moisture, inert atmosphere (N₂/Ar), and stoichiometric excess of sulfonating agents (1.5–2.0 equivalents) are critical. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction efficiency due to polarity effects on intermediate stabilization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Key for confirming bicycloheptane ring geometry and sulfonyl chloride substitution. Distinct deshielding (~δ 3.5–4.0 ppm for –SO₂Cl protons) and coupling patterns are observed .
- IR : Strong S=O stretching bands near 1360 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl group .
- Chromatography :
- GC-MS : Useful for purity assessment, though derivatization (e.g., hydrolysis to sulfonate) may be required due to thermal instability of sulfonyl chlorides .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve impurities from synthetic by-products .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[2.2.1]heptane ring influence the reactivity of the sulfonyl chloride group?
- Mechanistic Insight : The endo/exo configuration of the bicycloheptane ring affects steric hindrance around the sulfonyl chloride. Exo-substituted derivatives exhibit higher reactivity in nucleophilic substitutions (e.g., with amines) due to reduced steric constraints, as shown in comparative studies of borneol-based sulfonates .
- Experimental Design : Synthesize enantiopure forms (e.g., (1R,4S) vs. (1S,4R)) and compare reaction kinetics with nucleophiles like piperazine. Kinetic data can be modeled using DFT calculations to correlate transition-state energies with stereoelectronic effects .
Q. What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?
- Methods :
- DFT/Molecular Dynamics : Simulate interactions between the sulfonyl chloride and catalysts (e.g., Pd for Suzuki couplings). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites .
- Docking Studies : For biological applications, model binding affinities with target enzymes (e.g., proteases), leveraging PubChem CID data for parameterization .
- Validation : Compare computational predictions with experimental LC-MS/MS reaction monitoring to identify major adducts .
Q. How should researchers address contradictions in reported synthetic yields or biological activity data?
- Case Study : Discrepancies in yields (e.g., 75% vs. 52–91% in similar syntheses) often arise from variations in workup protocols (e.g., distillation vs. column chromatography) or purity of starting materials .
- Resolution :
Reproducibility Checks : Replicate methods under strictly controlled conditions (moisture, temperature).
By-Product Analysis : Use LC-MS to identify side products (e.g., hydrolyzed sulfonates or dimerized species).
Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, NIST) to establish statistical trends .
Methodological Resources
- Synthetic Protocols : Refer to PubChem-generated InChIKey
LVHIHTIYMTWRSN-UHFFFAOYSA-Nfor standardized reaction conditions . - Safety Data : Although specific SDS may be lacking, analog compounds (e.g., 2-(2-chlorophenoxy)ethane-1-sulfonyl chloride) recommend handling under fume hoods with PPE due to lachrymatory and corrosive hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
